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Compound of Interest

3-Methoxycarbonylphenyl
Compound Name:
isothiocyanate

Cat. No. 81295333

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-
methoxycarbonylphenyl isothiocyanate. Due to the limited availability of experimentally
derived spectra in public databases, this document presents predicted spectroscopic data
based on established principles of nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS). It also includes generalized experimental protocols
for obtaining such data for a solid organic compound of this nature.

Chemical Structure and Properties
o |[UPAC Name: Methyl 3-isothiocyanatobenzoate

e Molecular Formula: CoH7NO2S[1]

e Molecular Weight: 193.22 g/mol [1]

e CAS Number: 3125-66-4[1]

Predicted Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1295333?utm_src=pdf-interest
https://www.benchchem.com/product/b1295333?utm_src=pdf-body
https://www.benchchem.com/product/b1295333?utm_src=pdf-body
https://georganics.sk/chemical/3-methoxycarbonylphenyl-isothiocyanate/
https://georganics.sk/chemical/3-methoxycarbonylphenyl-isothiocyanate/
https://georganics.sk/chemical/3-methoxycarbonylphenyl-isothiocyanate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

The following tables summarize the predicted spectroscopic data for 3-

methoxycarbonylphenyl isothiocyanate. These predictions are based on the analysis of its

chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
Ar-H (proton between
~8.0-8.2 Singlet (or tight 1H two electron-
multiplet) withdrawing groups)
~7.8-8.0 Doublet 1H Ar-H
~75-7.7 Triplet 1H Ar-H
~7.3-75 Doublet 1H Ar-H
~3.9 Singlet 3H -OCHs
13C NMR (Carbon-13 NMR)
Chemical Shift (6, ppm) Assighment
~165 - 167 C=0 (ester)
~135 - 145 C-NCS (isothiocyanate)
~130- 135 Ar-C
~128 - 130 Ar-C
~125-128 Ar-C
~120 - 125 Ar-C
~52 -54 -OCHs
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It is important to note that the isothiocyanate carbon signal in 23C NMR spectra can be very

broad or even "silent" due to its structural flexibility and the exchange dynamics of the

molecule.[2][3][4][5]

Infrared (IR) Spectroscopy

Wavenumber (cm~12) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H stretch[6][7][8]

-N=C=S asymmetric stretch
~2200 - 2000 Strong, Sharp ] )

(isothiocyanate)[9]
~1720 - 1700 Strong C=0 stretch (ester)

) Aromatic C=C in-ring

~1600 - 1450 Medium to Strong

stretches[7][8]
~1300 - 1200 Strong C-O stretch (ester)

C-H out-of-plane ("oop"
~900 - 675 Strong P (oop’)

bending][6]

Mass Spectrometry (MS)
m/z

Possible Fragment

193 [M]* (Molecular lon)
162 [M - OCHs]*

135 [M - COOCH3s]*
134 [M - S=C=0]*

103 [CeHa-CN]*

77 [CeHs]*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like 3-methoxycarbonylphenyl isothiocyanate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Optimize the spectral width to cover the expected chemical shift range (typically 0-12
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to encompass the full range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Chemical shifts are referenced to an internal standard,
typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
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e Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a universal
ATR accessory.[10]

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum over a typical range of 4000-650 cm~! with a resolution of 4
cm~1.[10]

o Average multiple scans to improve the signal-to-noise ratio.

» Data Processing: The final spectrum is generated by ratioing the sample spectrum against
the background spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

» Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).[11][12]

o Data Acquisition:

o ESI: Infuse the sample solution directly into the ESI source. This is a "soft" ionization
technique that is likely to show the molecular ion.

o EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-
MS). This is a "hard" ionization technique that will lead to more fragmentation.[11]

e Analysis: Acquire the mass spectrum, which plots the relative abundance of ions versus their
mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can be used to
determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or uncharacterized organic compound.

Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 3-
Methoxycarbonylphenyl Isothiocyanate: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1295333#spectroscopic-data-for-
3-methoxycarbonylphenyl-isothiocyanate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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